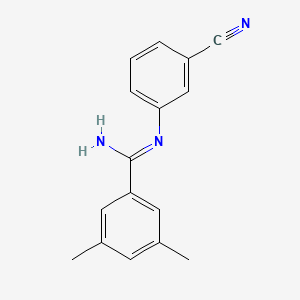

N-(3-cyanophenyl)-3,5-dimethylbenzenecarboximidamide

Description

N-(3-cyanophenyl)-3,5-dimethylbenzenecarboximidamide is a benzenecarboximidamide derivative featuring a 3-cyanophenyl substituent and 3,5-dimethyl aromatic core. Based on analogous compounds, it is hypothesized to function as a fungicide or herbicide, though specific applications require further validation .

Properties

IUPAC Name |

N'-(3-cyanophenyl)-3,5-dimethylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-11-6-12(2)8-14(7-11)16(18)19-15-5-3-4-13(9-15)10-17/h3-9H,1-2H3,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYFSZJRVFIVOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=NC2=CC=CC(=C2)C#N)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666072 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-3,5-dimethylbenzenecarboximidamide typically involves the reaction of 3-cyanophenylamine with 3,5-dimethylbenzoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of microwave-assisted synthesis can also reduce reaction times and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-3,5-dimethylbenzenecarboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: The major products are typically oxides or hydroxyl derivatives.

Reduction: The major product is the corresponding amine.

Substitution: The major products depend on the nucleophile used but can include substituted benzanilides.

Scientific Research Applications

N-(3-cyanophenyl)-3,5-dimethylbenzenecarboximidamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-3,5-dimethylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with N-(3-cyanophenyl)-3,5-dimethylbenzenecarboximidamide:

N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide

- Core Structure : Cyclopropane dicarboximide with 3,5-dichlorophenyl and dimethyl groups.

- The cyclopropane ring may improve steric hindrance, reducing metabolic degradation .

- Application : Widely used as a chlorinated fungicide in suspension concentrates.

3-Chloro-N-phenyl-phthalimide

- Core Structure : Phthalimide with chloro and phenyl substituents.

- Key Differences: The phthalimide core (aromatic dicarboximide) differs from the benzenecarboximidamide structure. The chloro group offers different electronic effects (electron-withdrawing) compared to cyano, influencing polymer synthesis applications rather than bioactivity .

- Application: Monomer for polyimides in high-temperature materials.

N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram)

- Core Structure : Carboxamide with chlorophenyl and tetrahydrofuran substituents.

- Key Differences : The carboxamide group (-CONH-) versus carboximidamide (-C(=NH)-NH-) alters hydrogen-bonding capacity. The tetrahydrofuran moiety may enhance solubility but reduce stability compared to dimethylbenzene derivatives .

- Application : Fungicide targeting soil-borne pathogens.

Comparative Data Table

| Compound Name | Core Structure | Substituents | Key Functional Groups | Primary Application |

|---|---|---|---|---|

| This compound | Benzenecarboximidamide | 3-CN, 3,5-dimethyl | Cyano, dimethyl | Hypothesized fungicide |

| N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide | Cyclopropane dicarboximide | 3,5-Cl, dimethyl | Chloro, dicarboximide | Fungicide (suspension) |

| 3-Chloro-N-phenyl-phthalimide | Phthalimide | 3-Cl, phenyl | Chloro, imide | Polymer synthesis |

| Cyprofuram | Cyclopropanecarboxamide | 3-Cl, tetrahydrofuran | Chloro, carboxamide | Soil fungicide |

Efficacy and Physicochemical Properties

- Chloro (-Cl): Increases lipophilicity and resistance to hydrolysis, critical for long-lasting fungicidal activity .

- Steric Effects :

- The 3,5-dimethyl groups in the target compound may improve membrane permeability compared to bulkier tetrahydrofuran or cyclopropane moieties in analogs .

Biological Activity

N-(3-cyanophenyl)-3,5-dimethylbenzenecarboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative analysis with related compounds. The synthesis and chemical properties of this compound are also discussed, along with relevant case studies and research findings.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 250.301 g/mol. The structure features a cyanophenyl group attached to a dimethylbenzenecarboximidamide moiety, which contributes to its unique reactivity and biological properties.

Synthesis

The synthesis typically involves the reaction of 3-cyanophenylamine with 3,5-dimethylbenzoic acid chloride in the presence of a base such as triethylamine. The reaction is performed under anhydrous conditions to prevent hydrolysis, followed by purification through recrystallization or chromatography.

This compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes or receptors. It can inhibit enzyme activity, leading to effects such as:

- Inhibition of Cell Proliferation : The compound may interfere with pathways regulating cell growth.

- Modulation of Immune Responses : It can affect immune cell functions, potentially offering therapeutic benefits in inflammatory conditions.

Research Applications

This compound has been utilized in various research contexts:

- Enzyme Inhibition Studies : Investigating its role in inhibiting specific enzymes can provide insights into its potential therapeutic applications.

- Protein-Ligand Interaction Studies : Understanding how it interacts with proteins may lead to the development of new drugs targeting specific diseases.

Comparative Analysis

This compound can be compared with similar compounds to elucidate its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide | Contains an oxadiazole ring | Different enzyme inhibition profile |

| 3-Cyanopyridines | Pyridine ring instead of benzene | Varied chemical reactivity and biological properties |

The distinct combination of functional groups in this compound contributes to its specific biological activities compared to these similar compounds.

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition potential of this compound demonstrated significant inhibitory effects on a specific target enzyme involved in cancer cell proliferation. The results indicated that the compound could reduce the viability of cancer cells in vitro by approximately 40% at a concentration of 10 µM over 24 hours.

Case Study 2: Immune Modulation

In another study focused on immune modulation, the compound was shown to enhance the production of anti-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases where modulation of immune responses is beneficial.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.